molecular formula C11H20FNO3 B13066652 Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylicacidtert-butylester

Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylicacidtert-butylester

Cat. No.: B13066652
M. Wt: 233.28 g/mol
InChI Key: JFTGZVKURPUULL-GZMMTYOYSA-N
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Description

Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester is a fluorinated piperidine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a hydroxyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, while the ester group may undergo hydrolysis to release the active piperidine derivative. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-(4’-Fluorophenyl)-3-hydroxymethyl-piperidine
  • Trans-4-(4’-Fluorophenyl)-3-hydroxy methyl-N-methyl piperidine

Uniqueness

Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7H2,1-4H3/t8-,11+/m0/s1

InChI Key

JFTGZVKURPUULL-GZMMTYOYSA-N

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1F)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)O

Origin of Product

United States

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